2,4-Diphenylaniline
Overview
Description
A compound’s description would typically include its chemical formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, catalysts, and the reaction mechanism .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, hybridization states, and any notable structural features .Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including common reactions it undergoes, the conditions under which these reactions occur, and the products formed .Physical and Chemical Properties Analysis
This would include the compound’s melting point, boiling point, solubility in various solvents, and other physical properties. Chemical properties might include acidity/basicity, reactivity with common reagents, and stability .Scientific Research Applications
Microstructure Formation
Diphenylalanine, a closely related compound to 2,4-Diphenylaniline, forms ordered assemblies with unique mechanical, optical, piezoelectric, and semiconductive properties. These structures find applications in energy storage, biosensing, light emission, drug delivery, artificial photosynthesis, and chemical propulsion. Molecular engineering of self-assembling diphenylalanine analogues leads to the formation of distinctive microstructures like flat plates, long microrods, and flattened microplanks, each with unique optical properties (Pellach et al., 2016).
Solar Cell Applications
A novel polyene-diphenylaniline dye synthesized for dye-sensitized solar cells demonstrates significant potential. This dye, with its efficient solar-to-energy conversion efficiency, shows promise for future use in solid-state devices and highlights the applicability of diphenylaniline derivatives in renewable energy technologies (Hagberg et al., 2006).
Electroluminescent Properties
Diphenylaniline derivatives have been explored for their electroluminescent properties. Asymmetric light-emitting organic compounds with diphenylamine or triphenylamine side groups have been synthesized, showing potential in electroluminescent devices. These compounds, due to their high efficiency and color coordinate values, are significant for applications in organic light-emitting diode displays (Kim et al., 2009).
Optoelectronic Studies
In optoelectronics, amino-diphenylanilines have been investigated for their ability to show excited states with full charge separation. The study of these compounds, which are model compounds for polyaniline, reveals insights into the excited-state properties and electrochemical characteristics vital for optoelectronic applications (Malval et al., 2004).
Corrosion Inhibition
Poly(diphenylamine) has been reported as an efficient corrosion inhibitor for iron in acidic media, demonstrating a significant inhibitive effect. The compound shows a high efficiency at low concentrations, highlighting its potential as a protective agent in industrial applications (Jeyaprabha et al., 2005).
Mechanism of Action
Target of Action
Similar compounds such as quinoxaline derivatives have been shown to exhibit antibacterial activity
Mode of Action
Related compounds have been shown to inhibit the growth of bacteria by impairing the integrity of cell membranes This suggests that 2,4-Diphenylaniline might interact with its targets in a similar manner, leading to changes in the target cells
Biochemical Pathways
Related compounds such as 2,4-dinitrotoluene and nitrobenzene have been shown to affect bacterial metabolic pathways . It’s possible that this compound could influence similar pathways, but more research is needed to confirm this.
Pharmacokinetics
Related compounds have been studied for their optoelectronic properties , which could potentially influence their bioavailability
Result of Action
Related compounds have been shown to exhibit photophysical properties influenced by their peripheral amines and the nature of solvents used . This suggests that this compound might have similar effects, but more research is needed to confirm this.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, herbicides based on 2,4-D have been shown to be influenced by factors such as pH and chloride release
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that it is generally formulated as an amine salt or an ester, each of which have their own advantages and tradeoffs .
Molecular Mechanism
The molecular mechanism of 2,4-Diphenylaniline is not well-understood. It is a weak base, with a Kb of 10^-14. With strong acids, it forms salts
Properties
IUPAC Name |
2,4-diphenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13H,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKJBFCCYSJAQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40487730 | |
Record name | 2,4-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40487730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63344-48-9 | |
Record name | 2,4-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40487730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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